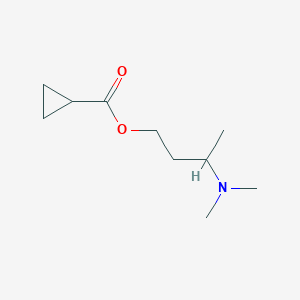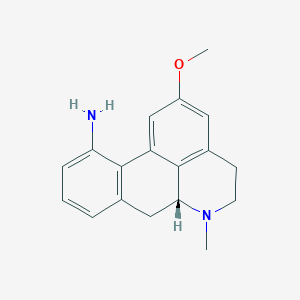
1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide is a quaternary ammonium compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a tetrahydroisoquinoline core, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide typically involves the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the tetrahydroisoquinoline core, which can be achieved through Pictet-Spengler condensation of a suitable benzylamine with an aldehyde.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Quaternization: The final step involves the quaternization of the nitrogen atom in the isoquinoline ring using an alkylating agent like methyl iodide to form the quaternary ammonium iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient reaction control and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quaternary ammonium group can be reduced under specific conditions to form tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on biological molecules, potentially disrupting normal cellular functions. The methoxy groups may also play a role in modulating its activity by affecting its solubility and reactivity.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol
- 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanol
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium iodide is unique due to its combination of a quaternary ammonium group and multiple methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these features.
Properties
Molecular Formula |
C22H30NO4+ |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium |
InChI |
InChI=1S/C22H30NO4/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4/h7-8,12-14,18H,9-11H2,1-6H3/q+1/t18-/m0/s1 |
InChI Key |
RVBHVIRGZXRPRX-SFHVURJKSA-N |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(2,3,4,5,6-pentafluorophenyl)acetate](/img/structure/B10792940.png)


![3-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}propyl-(3,4-dihydroisoquinoline)](/img/structure/B10792956.png)
![4-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}butyl-4-(N-methyl)piperazine](/img/structure/B10792963.png)
![4{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}butyl-(3,4-dihydroisoquinoline)](/img/structure/B10792969.png)

![2-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}ethyl-4-(N-methyl)piperazine](/img/structure/B10792982.png)

